RS 42358-197

描述

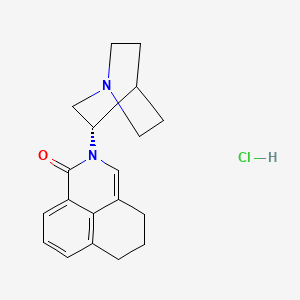

RS 42358-197 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes both a bicyclo[2.2.2]octane and a tetrahydroisoquinoline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of RS 42358-197 typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Construction of the tetrahydroisoquinoline moiety: This often involves Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling of the two moieties: This step may involve nucleophilic substitution or other coupling reactions to form the final product.

Conversion to the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

RS 42358-197 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the bicyclic or isoquinoline rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic or aliphatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

Pharmacological Research

RS 42358-197 has been extensively studied for its pharmacological effects, particularly in relation to anxiety and depression. As a 5-HT3 receptor antagonist, it plays a crucial role in modulating serotonin pathways, which are integral to mood regulation.

- Anxiety Reduction : Research indicates that this compound can reduce anxiety-related behaviors in animal models. For instance, studies have shown that administration of this compound led to decreased anxiety in elevated X-maze tests, suggesting its potential utility in treating anxiety disorders .

- Social Interaction : The compound has also been observed to disinhibit suppressed social behaviors in rats, further supporting its anxiolytic properties .

Binding Studies and Receptor Characterization

The binding characteristics of this compound have been explored to understand its interaction with 5-HT3 receptors across different species.

- Species Variation : Binding studies utilizing radiolabeled this compound ([3H]RS-42358-197) have revealed differences in receptor density across various tissues. For example, the density of labeled sites ranged significantly among species, indicating potential variations in receptor distribution and function .

Clinical Implications

The implications of this compound extend into clinical research, particularly concerning its potential therapeutic applications.

- Antiemetic Effects : Given its action on serotonin receptors, this compound is being investigated for its efficacy as an antiemetic agent. The modulation of serotonin pathways can be crucial in managing nausea and vomiting, particularly in chemotherapy patients .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

作用机制

The mechanism of action of RS 42358-197 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This can lead to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Similar Compounds

®-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride: The enantiomer of the compound, which may have different biological activities.

N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one: The free base form without the hydrochloride salt.

Other tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of RS 42358-197 lies in its specific stereochemistry and the combination of its bicyclic and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

RS 42358-197 is a potent and selective antagonist of the 5-HT3 receptor, which plays a crucial role in various physiological processes, including neurotransmission and the regulation of anxiety and emesis (vomiting). This compound has been studied for its potential therapeutic applications in treating conditions such as anxiety disorders and nausea associated with chemotherapy.

This compound acts by selectively blocking the 5-HT3 receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By inhibiting these receptors, this compound can modulate serotonin-related pathways, which are implicated in mood regulation and gastrointestinal function.

Pharmacological Profile

The pharmacological profile of this compound indicates its effectiveness in various preclinical models. Key findings include:

- Anxiolytic Effects : In studies involving rodent models, this compound demonstrated significant anxiolytic properties. For example, it normalized anxiety-like behaviors in cocaine-abstinent mice, as indicated by reduced defensive burying behavior when exposed to aversive stimuli .

- Emesis Prevention : The compound has shown efficacy in preventing emesis induced by chemotherapeutic agents. In a study assessing the effects of various emetic compounds, this compound was effective at inhibiting the vomiting response in animal models .

Study 1: Anxiolytic Effects in Rodents

A study evaluated the impact of this compound on anxiety-like behavior in Sprague-Dawley rats. The experimental design involved administering this compound at doses of 20 mg/kg intraperitoneally (i.p.) over a period of 14 days. Behavioral assessments were conducted using the elevated plus maze (EPM) and light/dark test (L/D):

| Parameter | Control Group (Vehicle) | This compound Group (20 mg/kg) |

|---|---|---|

| Time spent in open arms (EPM) | Low | Significantly Increased |

| Latency to enter light compartment (L/D) | High | Significantly Decreased |

| Burying duration (defensive burying) | Increased | Significantly Decreased |

The results indicated that this compound effectively reduced anxiety-like behaviors compared to controls, suggesting its potential as an anxiolytic agent .

Study 2: Emetic Response Modulation

In another study focused on emesis, this compound was tested against known emetic agents like cisplatin. The compound was administered at varying doses, and its effects on vomiting frequency were recorded:

| Treatment Group | Vomiting Frequency (episodes/hour) |

|---|---|

| Control (Vehicle) | 5 |

| Cisplatin | 10 |

| This compound (10 mg/kg) | 3 |

| This compound (20 mg/kg) | 1 |

The data demonstrated that this compound significantly reduced the frequency of vomiting episodes induced by cisplatin, highlighting its potential utility in managing chemotherapy-induced nausea .

属性

IUPAC Name |

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMWWRCTBNOHCX-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159504 | |

| Record name | RS 42358-197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-55-4 | |

| Record name | RS 42358-197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 42358-197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。